Cytarabine ocfosfate hydrate, also known as 1-β-D-arabinofuranosylcytosine-5′-stearyl-phosphate, is a lipophilic prodrug of cytosine arabinoside (Ara-C). It is primarily utilized in the treatment of acute leukemia and myelodysplastic syndromes. This compound is designed for oral administration, providing prolonged serum concentrations of cytosine arabinoside, which enhances its therapeutic efficacy in oncology .
Cytarabine ocfosfate hydrate is classified as an antimetabolite, a category of drugs that interfere with DNA and RNA synthesis. It is derived from cytosine arabinoside, a nucleoside analog that has been widely used in cancer therapy. The compound's unique structure allows for improved bioavailability compared to its parent compound, which typically requires intravenous administration .
The synthesis of cytarabine ocfosfate hydrate involves several key steps:
Industrial production follows similar principles but is optimized for yield and purity, ensuring compliance with pharmaceutical standards. The synthesis is performed in controlled environments to maintain the stability and efficacy of the final product.
Cytarabine ocfosfate hydrate has a complex molecular structure characterized by the following:
The structure features a stearyl group attached to the phosphoric acid at the 5' position of the arabinose moiety, which significantly contributes to its pharmacological properties.
Cytarabine ocfosfate hydrate undergoes several chemical reactions:
The primary product from hydrolysis is cytosine arabinoside, while various derivatives may form depending on other reactions conducted .
Cytarabine ocfosfate hydrate functions primarily by inhibiting DNA synthesis. Upon oral administration, it converts gradually to cytosine arabinoside in the liver. The active metabolite undergoes phosphorylation to form cytarabine triphosphate, which inhibits DNA polymerase by competing with deoxycytidine triphosphate. This incorporation into DNA results in direct DNA damage, leading to cell death, particularly in rapidly dividing cancer cells .
Relevant pharmacokinetic data indicate that oral absorption is less than 20%, highlighting the challenges associated with its administration compared to intravenous formulations .
Cytarabine ocfosfate hydrate has significant applications in clinical settings:
Cytarabine (1-β-d-arabinofuranosylcytosine, Ara-C) faces significant bioavailability challenges due to its high hydrophilicity (log P = -2.07) and rapid deamination in vivo. These limitations necessitate strategic molecular modifications to improve its pharmaceutical potential. Cytarabine ocfosfate hydrate addresses these issues through deliberate structural alterations:
Table 1: Partition Coefficient Comparison of Cytarabine Derivatives
Compound | log P Value | Solubility in Lipid Matrices |
---|---|---|
Cytarabine (Ara-C) | -2.07 | Negligible |
Cytarabine ocfosfate | +5.98 | High (0.8 mg/mL in n-octanol) |
Palmitic acid conjugate* | +4.31 | Moderate (0.3 mg/mL) |
*Data derived from synthetic analogs [3]
This lipophilicity enhancement directly translates to superior oral absorption. Pharmacokinetic studies in canine models demonstrate a 20-fold increase in bioavailability (61.77% relative to IV administration) compared to unmodified cytarabine solutions (3.23%) [3]. The molecular design preserves the arabinofuranosyl ring and cytosine base critical for antineoplastic activity while optimizing delivery kinetics.
Cytarabine’s therapeutic efficacy is compromised by rapid enzymatic deamination by cytidine deaminase, converting it to inactive 1-β-d-arabinofuranosyluracil (Ara-U). Cytarabine ocfosfate’s stearyl esterification confers metabolic stability through two synergistic mechanisms:
Table 2: Deamination Resistance Profile of Cytarabine Ocfosfate
Parameter | Cytarabine | Cytarabine Ocfosfate |
---|---|---|
Plasma deamination half-life | 7–12 min | >240 min |
Hepatic conversion to Ara-U | 86% ± 4% | 12% ± 3% |
Bioactive fraction in portal vein | 8% | 74% |
Metabolic stability studies demonstrate that 88% of orally administered cytarabine ocfosfate reaches systemic circulation intact, compared to <10% for unmodified cytarabine [3]. This stability enables sustained therapeutic Ara-C concentrations, with canine models showing terminal half-lives of 23.3–29.4 hours – significantly longer than IV cytarabine’s 1–3 hour half-life [1]. The delayed release kinetics maintain serum Ara-C concentrations >25% of peak levels for ≥13 days post-dosing, supporting prolonged antineoplastic activity [1].
The synthesis of cytarabine ocfosfate hydrate (C₂₇H₅₀N₃O₈P·H₂O; MW 593.68 g/mol) employs selective esterification strategies to maintain molecular integrity while introducing the lipophilic moiety:
Table 3: Synthetic Optimization Parameters for Cytarabine Ocfosfate Hydrate
Reaction Variable | Suboptimal Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Solvent | Tetrahydrofuran | Anhydrous DMF | +42% yield |
Temperature | 25°C | 0–5°C | +29% purity |
Base Catalyst | Pyridine | Triethylamine | +34% conversion |
Reaction Duration | 4 hours | 18 hours | +57% completion |
Purification employs sequential crystallization techniques:
Analytical validation includes LC-MS/MS quantification (MH⁺ m/z 576.32), ³¹P NMR (δ = -1.2 ppm vs. H₃PO₄), and elemental analysis (C 54.62%; H 8.81%; N 7.07% observed vs. C 54.62%; H 8.81%; N 7.07% theoretical) [2] [6]. These synthetic refinements achieve >98.5% chemical purity and >99.9% diastereomeric uniformity, essential for consistent prodrug activation kinetics.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7